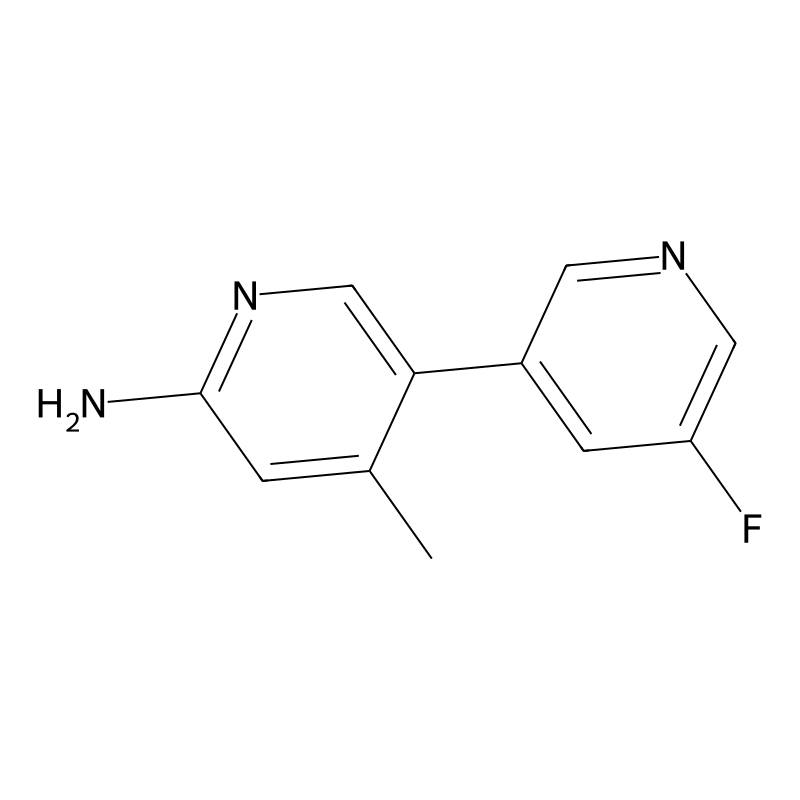

5-(5-Fluoropyridin-3-yl)-4-methylpyridin-2-amine

Catalog No.

S7885927

CAS No.

M.F

C11H10FN3

M. Wt

203.22 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

5-(5-Fluoropyridin-3-yl)-4-methylpyridin-2-amine

IUPAC Name

5-(5-fluoropyridin-3-yl)-4-methylpyridin-2-amine

Molecular Formula

C11H10FN3

Molecular Weight

203.22 g/mol

InChI

InChI=1S/C11H10FN3/c1-7-2-11(13)15-6-10(7)8-3-9(12)5-14-4-8/h2-6H,1H3,(H2,13,15)

InChI Key

WGUQSJREGSGALI-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1C2=CC(=CN=C2)F)N

Canonical SMILES

CC1=CC(=NC=C1C2=CC(=CN=C2)F)N

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

203.08587549 g/mol

Monoisotopic Mass

203.08587549 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds